Lipophilicity (XLogP3) Ranking: 4-Fluorophenyl is 0.6 Log Units Lower Than Chloro/Bromo Analogs, Matching Optimal CNS Permeability
The target compound exhibits a computed XLogP3 of 1.7, which is substantially lower than the 2.3 observed for both the 4-chlorophenyl and 4-bromophenyl analogs [1][2]. This places the fluorophenyl derivative closer to the optimal CNS drug space (1 < XLogP < 3) and suggests superior aqueous solubility among halogenated congeners. The phenyl analog (XLogP3 1.6) and methoxy analog (XLogP3 1.6) are slightly more hydrophilic but lack the electronic benefits of fluorine [3][4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-Chlorophenyl analog: XLogP3 = 2.3; 4-Bromophenyl analog: XLogP3 = 2.3; Phenyl analog: XLogP3 = 1.6; 4-Methoxyphenyl analog: XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = –0.6 vs. Cl/Br analogs; ΔXLogP3 = +0.1 vs. phenyl and methoxy analogs |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
Procurement of the fluorophenyl analog rather than the chloro/bromo versions may improve pharmacokinetic properties in CNS-targeted programs by reducing excessive lipophilicity, which is associated with higher metabolic clearance, promiscuity, and toxicity risk.
- [1] PubChem CID 65017802. 2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol. Computed Properties: XLogP3-AA = 1.7. National Center for Biotechnology Information. 2025. View Source
- [2] PubChem CID 10537075. 2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol. Computed Properties: XLogP3-AA = 2.3. National Center for Biotechnology Information. 2025. View Source
- [3] PubChem CID 11127053. 2-(3-Phenylisoxazol-5-yl)ethanol. Computed Properties: XLogP3-AA = 1.6. National Center for Biotechnology Information. 2025. View Source
- [4] PubChem CID 65018028. 2-(3-(4-Methoxyphenyl)isoxazol-5-yl)ethanol. Computed Properties: XLogP3-AA = 1.6. National Center for Biotechnology Information. 2025. View Source
